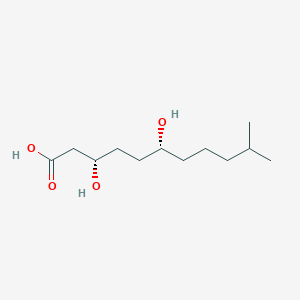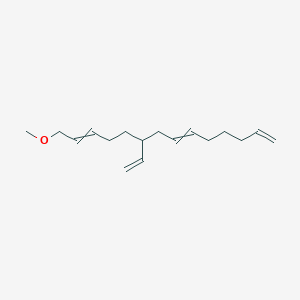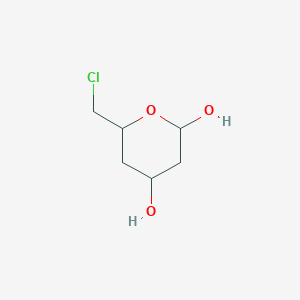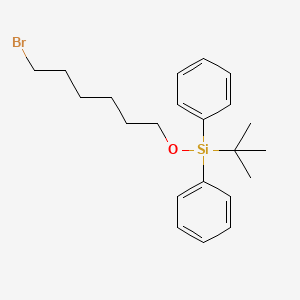
((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane is a chemical compound with the molecular formula C18H27BrOSi. It is a silane derivative that contains a bromohexyl group, a tert-butyl group, and two phenyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane typically involves the reaction of 6-bromohexanol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
6-Bromohexanol+tert-ButylchlorodiphenylsilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Nucleophilic substitution: Products include azidohexyl, thiohexyl, or alkoxyhexyl derivatives.
Oxidation: Products include silanols or siloxanes.
Reduction: The major product is hexylsilane.
Scientific Research Applications
((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of ((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane involves its reactivity with nucleophiles and electrophiles. The bromohexyl group can undergo nucleophilic substitution, while the silane moiety can participate in various silicon-based reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
(6-Bromohexyloxy)(tert-butyl)dimethylsilane: Similar structure but with dimethyl groups instead of diphenyl groups.
(6-Bromohexyloxy)(tert-butyl)trimethylsilane: Similar structure but with trimethyl groups instead of diphenyl groups.
(6-Bromohexyloxy)(tert-butyl)phenylsilane: Similar structure but with a phenyl group instead of diphenyl groups.
Uniqueness
((6-Bromohexyl)oxy)(tert-butyl)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups attached to the silicon atom. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. The diphenyl groups provide steric hindrance and influence the compound’s stability and reactivity in various chemical reactions.
Properties
CAS No. |
172995-33-4 |
|---|---|
Molecular Formula |
C22H31BrOSi |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-bromohexoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H31BrOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-11,14-17H,4-5,12-13,18-19H2,1-3H3 |
InChI Key |
BMHVOSMQHOKNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


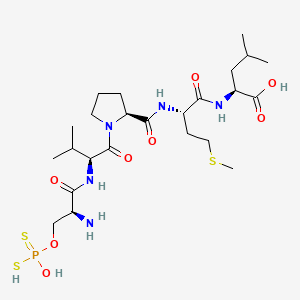
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)

![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)
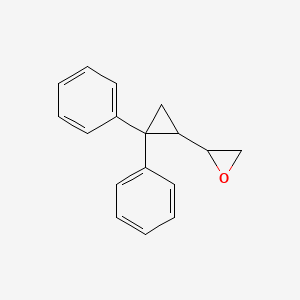

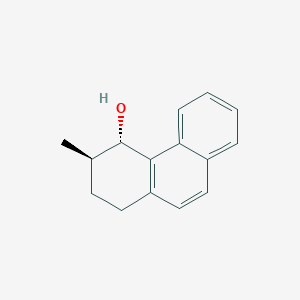
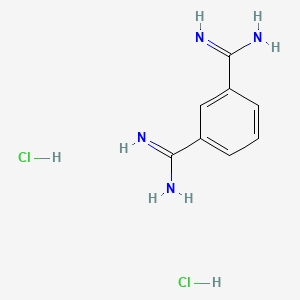
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

